Gamitrinib TPP
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Overview
Description
Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . G-TPP is widely used in various scientific fields due to its unique chemical properties and structural resemblance to natural porphyrins.
Preparation Methods
Synthetic Routes and Reaction Conditions
G-TPP is primarily synthesized using two methods: the Lindsey method and the Adler method . In the Lindsey method, benzaldehyde is condensed with pyrrole in a halogenated solvent at room temperature, followed by oxidation to yield G-TPP. The Adler method involves the condensation of benzaldehyde with pyrrole under acidic conditions, followed by oxidation.
Industrial Production Methods
Industrial production of G-TPP typically involves large-scale synthesis using the Lindsey method due to its efficiency and high yield. The process is optimized to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
G-TPP undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Oxidation: G-TPP can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of G-TPP is typically carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in G-TPP with other functional groups using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of G-TPP with altered chemical and physical properties, making them suitable for specific applications.
Scientific Research Applications
G-TPP has a wide range of scientific research applications, including:
Mechanism of Action
G-TPP exerts its effects through its ability to bind to metal ions and form stable complexes . These complexes can participate in various biochemical reactions, such as electron transfer and catalysis. The molecular targets and pathways involved include enzymes and proteins that interact with porphyrins in biological systems .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a reagent in organic synthesis.
Triphenylphosphine oxide: A derivative of triphenylphosphine with similar chemical properties.
Uniqueness of G-TPP
G-TPP is unique due to its structural resemblance to natural porphyrins, making it an ideal model compound for studying porphyrin chemistry and its applications in various fields. Its ability to form stable complexes with metal ions and participate in biochemical reactions further distinguishes it from other similar compounds .
Properties
CAS No. |
1131626-46-4 |
---|---|
Molecular Formula |
C52H65N3O8P+ |
Molecular Weight |
891.1 g/mol |
IUPAC Name |
6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1 |
InChI Key |
OAUJLFPWRFHSNE-FEHIUCOBSA-O |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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